4-Methoxy-2-methylphenyl acetate

Description

IUPAC Nomenclature and Systematic Identification

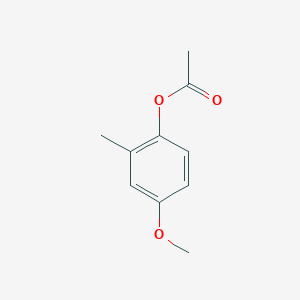

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (4-methoxy-2-methylphenyl) acetate . This nomenclature follows the substitutive naming system for esters, where the acetyloxy group (-OAc) is designated as the principal functional group. The parent structure is a benzene ring numbered to assign the lowest possible locants to the substituents:

- A methoxy group (-OCH$$_3$$) at position 4 (para).

- A methyl group (-CH$$_3$$) at position 2 (ortho).

- An acetate group (-OAc) at position 1 (ipso), forming the ester linkage.

The molecular formula $$ \text{C}{10}\text{H}{12}\text{O}_3 $$ corresponds to a molecular weight of 180.20 g/mol . The canonical SMILES notation CC1=C(C=CC(=C1)OC)OC(=O)C encodes the connectivity of atoms, explicitly defining the ortho-methyl, para-methoxy, and acetate substituents.

| Property | Value |

|---|---|

| IUPAC Name | (4-methoxy-2-methylphenyl) acetate |

| Molecular Formula | $$ \text{C}{10}\text{H}{12}\text{O}_3 $$ |

| Molecular Weight | 180.20 g/mol |

| SMILES | CC1=C(C=CC(=C1)OC)OC(=O)C |

Molecular Architecture: Bond Connectivity and Stereochemical Considerations

The molecular structure of 4-methoxy-2-methylphenyl acetate comprises a benzene ring with three substituents:

- Methoxy group (-OCH$$_3$$) at the para position (C4).

- Methyl group (-CH$$_3$$) at the ortho position (C2).

- Acetate group (-OAc) at the ipso position (C1).

The ester functional group introduces a planar sp$$^2$$-hybridized carbonyl carbon, while the aromatic ring adopts a hexagonal geometry with bond angles of approximately 120°. The methyl and methoxy substituents occupy adjacent positions on the ring, creating steric interactions that slightly distort the idealized planar arrangement. However, no chiral centers are present due to the absence of tetrahedral stereogenic atoms.

Bond Connectivity Analysis :

- The carbonyl bond (C=O) in the acetate group has a typical length of 1.21 Å, consistent with double-bond character.

- The ether bond (C-O) in the methoxy group measures approximately 1.43 Å, reflecting partial double-bond resonance stabilization.

Comparative Analysis of Tautomeric Forms and Resonance Structures

As an ester, this compound exhibits resonance stabilization within the acetate group. The lone pairs on the carbonyl oxygen delocalize into the adjacent oxygen atom, forming a conjugated system represented by two resonance structures:

- Major contributor : The carbonyl double bond remains intact ($$ \text{C=O} $$).

- Minor contributor : The double bond shifts to the C-O single bond, generating a negative charge on the carbonyl oxygen and a positive charge on the ester oxygen.

$$

\begin{array}{ccc}

\text{O} & \text{O} \

| & || \

\text{C-O-C} & \leftrightarrow & \text{C-O-C} \

\end{array}

$$

The methoxy group on the aromatic ring further participates in resonance, donating electron density via its lone pairs into the ring. This conjugation stabilizes the molecule and influences its reactivity in electrophilic aromatic substitution reactions.

Crystallographic Data and Solid-State Packing Arrangements

While crystallographic data for this compound is not explicitly reported in the provided sources, analogous aromatic esters commonly exhibit specific solid-state behaviors:

- π-π stacking interactions between adjacent aromatic rings.

- Van der Waals forces governing the alignment of methyl and methoxy groups.

- Hydrogen bonding involving ester carbonyl oxygen atoms and nearby hydrogen donors, though limited in this case due to the absence of strong hydrogen bond donors.

Hypothetically, the ortho-methyl group may induce steric hindrance, reducing crystalline symmetry and favoring amorphous or less ordered packing arrangements. Advanced techniques such as X-ray diffraction or neutron scattering would be required to confirm these predictions.

Properties

CAS No. |

13522-81-1 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

(4-methoxy-2-methylphenyl) acetate |

InChI |

InChI=1S/C10H12O3/c1-7-6-9(12-3)4-5-10(7)13-8(2)11/h4-6H,1-3H3 |

InChI Key |

YKPHBEBWVTVJQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-2-methylphenyl acetate can be synthesized through the esterification of 4-methoxy-2-methylphenol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as column chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylphenyl acetate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-methoxy-2-methylphenol and acetic acid.

Reduction: The compound can be reduced to form 4-methoxy-2-methylphenol.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Catalytic hydrogenation or the use of reducing agents such as lithium aluminum hydride.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

Hydrolysis: 4-Methoxy-2-methylphenol and acetic acid.

Reduction: 4-Methoxy-2-methylphenol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methoxy-2-methylphenyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the fragrance industry for its aromatic properties and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of 4-methoxy-2-methylphenyl acetate is primarily related to its interactions with biological targets. As an ester, it can undergo hydrolysis to release 4-methoxy-2-methylphenol, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

2-(4-Methoxy-2-methylphenyl)acetic Acid

- Structure : Carboxylic acid derivative of the target compound.

- Molecular Formula : C₁₀H₁₂O₃ (same as the acetate ester but with a -COOH group instead of -OAc).

- Key Differences : The carboxylic acid group enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity.

- Applications : Used as a pharmaceutical intermediate, particularly in synthesizing anti-inflammatory and analgesic agents .

2-Methoxy-4-{(E)-[(4-methylphenyl)imino]methyl}phenyl Acetate

- Structure: Contains an imino (-CH=N-) group at the para position and a methoxy group at the ortho position.

- Synthesis : Likely synthesized via condensation of an aldehyde with aniline derivatives.

- Applications: Not explicitly stated, but imine-containing compounds are often explored in catalysis and medicinal chemistry .

Thymoxamine ([4-(2-(Dimethylamino)ethoxy)-2-methyl-5-isopropylphenyl] acetate)

- Structure: Features a dimethylaminoethoxy (-OCH₂CH₂N(CH₃)₂) and isopropyl (-CH(CH₃)₂) group.

- Molecular Formula: C₁₄H₂₁NO₃.

- Key Differences: The dimethylaminoethoxy group confers basicity, enhancing interaction with biological targets.

- Applications : Marketed as a vasodilator for treating Raynaud’s syndrome and glaucoma .

Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate

- Structure : Incorporates a sulfamoyl (-SO₂NH₂) group at the ortho position.

- Key Differences : Sulfamoyl groups are electron-withdrawing, affecting electronic distribution and metabolic stability.

- Applications : Explored in agrochemical and pharmaceutical research for antimicrobial and enzyme-inhibitory properties .

1-(4-Methoxy-2-methylphenyl)-3-phenylprop-2-yn-1-ol

3-(4-Methoxy-2-methylphenyl)-5-phenylpent-4-yn-1-yl 2-Iodobenzoate

- Structure : Complex ester with an iodobenzoate group and phenylpentynyl chain.

- Key Differences : The iodine atom facilitates radical reactions and cross-coupling chemistry.

- Synthesis : Generated via substrate-controlled alkynylation of cyclopropanes .

Comparative Data Table

Key Research Findings

- Reactivity : The acetate ester in this compound is more labile to hydrolysis than its carboxylic acid analogue, making it preferable for transient intermediate roles in drug synthesis .

- Biological Activity: Thymoxamine’s dimethylaminoethoxy group enhances receptor binding, a feature absent in simpler phenyl acetates, underscoring the importance of functional group diversity .

- Synthetic Versatility : Alkynyl and iodinated derivatives (e.g., ) highlight the adaptability of phenyl acetate scaffolds in click chemistry and cross-coupling reactions .

Biological Activity

4-Methoxy-2-methylphenyl acetate, an organic compound with the molecular formula CHO, is a derivative of phenol featuring both methoxy and methyl groups on the aromatic ring. This compound has garnered interest due to its potential biological activities, particularly its antimicrobial properties and interactions with various biological systems.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 180.20 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~ 240 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its hydrolysis to release 4-methoxy-2-methylphenol. This metabolite is believed to interact with various cellular receptors and enzymes, influencing multiple physiological processes. The presence of the methoxy and methyl groups enhances its binding affinity and specificity towards molecular targets, which modulates its biological effects.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown effectiveness against various microbial strains, including bacteria and fungi, which may be linked to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Studies

- Antibacterial Activity : In a study evaluating the antibacterial effects of several compounds, this compound demonstrated significant activity against Streptococcus mutans, a primary pathogen responsible for dental caries. The minimum inhibitory concentration (MIC) was determined to be notably lower than that of many standard antibiotics, suggesting its potential as a therapeutic agent in oral care .

- Antifungal Activity : Another investigation reported that this compound exhibited antifungal activity against Candida albicans, with effective concentrations leading to cell membrane disruption and subsequent cell death. The study highlighted the compound's potential in treating fungal infections, particularly in immunocompromised patients .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Methoxyphenyl Acetate | Lacks methyl group on aromatic ring | Limited antimicrobial activity |

| 2-Methylphenyl Acetate | Lacks methoxy group on aromatic ring | Moderate antimicrobial activity |

| 4-Methoxy-2-methylbenzoic Acid | Contains carboxylic acid group | Anti-inflammatory properties reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.